molecular formula C12H10BrNO2 B13653904 Ethyl 4-bromoquinoline-5-carboxylate

Ethyl 4-bromoquinoline-5-carboxylate

Cat. No.: B13653904
M. Wt: 280.12 g/mol
InChI Key: NFVDYCSRMPXQFV-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-5-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 4-hydroxyquinoline using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-5-carboxylate in biological systems involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

  • Ethyl 4-chloroquinoline-5-carboxylate
  • Ethyl 4-fluoroquinoline-5-carboxylate
  • Ethyl 4-iodoquinoline-5-carboxylate

Comparison: Ethyl 4-bromoquinoline-5-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific reactions and applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 4-bromoquinoline-5-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3

InChI Key

NFVDYCSRMPXQFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Br

Origin of Product

United States

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